4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid

Molecular weight Heavy atom effect Radioiodination handle

4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid (CAS 379725-42-5) is a disubstituted sulfamoyl benzoic acid derivative bearing a 4-chloro substituent on the benzoic acid ring and a 4-iodophenyl moiety on the sulfamoyl nitrogen. With a molecular formula of C₁₃H₉ClINO₄S and a molecular weight of 437.64 g/mol, this compound belongs to a pharmacologically significant class of sulfonamide-containing benzoic acids that have been investigated as TRPM8 antagonists, carbonic anhydrase inhibitors, and cPLA₂α inhibitors.

Molecular Formula C13H9ClINO4S
Molecular Weight 437.64 g/mol
CAS No. 379725-42-5
Cat. No. B3382952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
CAS379725-42-5
Molecular FormulaC13H9ClINO4S
Molecular Weight437.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)I
InChIInChI=1S/C13H9ClINO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
InChIKeyGSCDBKDBOKSHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid (CAS 379725-42-5): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification for Sulfamoyl Benzoic Acid Derivative Selection


4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid (CAS 379725-42-5) is a disubstituted sulfamoyl benzoic acid derivative bearing a 4-chloro substituent on the benzoic acid ring and a 4-iodophenyl moiety on the sulfamoyl nitrogen [1]. With a molecular formula of C₁₃H₉ClINO₄S and a molecular weight of 437.64 g/mol, this compound belongs to a pharmacologically significant class of sulfonamide-containing benzoic acids that have been investigated as TRPM8 antagonists, carbonic anhydrase inhibitors, and cPLA₂α inhibitors [2][3][4]. The compound is commercially available as a research-grade building block (Enamine EN300-00538, purity ≥95%) and is catalogued under PubChem CID 2344571 [1][5]. Its dual-halogen substitution pattern (Cl and I) distinguishes it from mono-substituted and non-halogenated analogs, providing unique opportunities for structure-activity relationship (SAR) exploration and radiochemical derivatization via the iodine handle [3].

Why 4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid Cannot Be Interchanged with Generic Sulfamoyl Benzoic Acid Analogs: Structural Uniqueness and Pharmacophoric Consequences


Within the sulfamoyl benzoic acid class, seemingly minor structural variations produce dramatic shifts in target engagement, isoform selectivity, and physicochemical behavior. The 4-chloro substitution on the benzoic acid ring alters both the acidity of the carboxylic acid moiety (affecting solubility and target interaction) and the conformational preference of the sulfamoyl linker [1][2]. The 4-iodophenyl group on the sulfamoyl nitrogen contributes a heavy halogen that is absent in simpler analogs such as 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7); this iodine atom substantially increases molecular weight, polarizability, and XLogP, while also providing a synthetically valuable handle for radioiodination or palladium-catalyzed cross-coupling [3]. In published carbonic anhydrase inhibitor SAR, the introduction of an N-aryl substituent on the sulfamoyl nitrogen has been shown to modulate isoform selectivity profiles (e.g., hCA I vs. hCA II vs. hCA IX) by up to 1000-fold [2]. Similarly, in TRPM8 antagonist patents, N-aryl sulfamoyl benzoic acid derivatives with halogenated phenyl rings display a wide range of IC₅₀ values spanning from nanomolar to micromolar, demonstrating that the identity and position of halogen substituents are critical determinants of potency [4]. Generic substitution of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid with a des-iodo, des-chloro, or regioisomeric analog would therefore invalidate quantitative SAR models and introduce uncontrolled variability into assay outcomes.

Quantitative Differentiation Evidence for 4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid vs. Closest Analogs: Comparative Physicochemical, Structural, and Pharmacophoric Data


Molecular Weight and Heavy Atom Composition: The Iodine Differentiation Advantage vs. Des-Iodo and Non-Halogenated Analogs

The target compound (MW = 437.64 g/mol) contains one iodine atom (atomic weight 126.9 Da), which differentiates it from the des-iodo analog 4-chloro-3-sulfamoylbenzoic acid (MW = 249.67 g/mol, CAS 1205-30-7) by 187.97 Da (75% mass increase) and from 3-[(4-iodophenyl)sulfamoyl]benzoic acid (MW = 403.19 g/mol, CAS 313259-10-8) by 34.45 Da (8.5% mass increase) due to the additional 4-chloro substituent [1][2]. This iodine atom provides a unique heavy-atom scattering center for X-ray crystallographic phasing and a site for radioiodination (¹²⁵I/¹³¹I), features entirely absent from the des-iodo and non-halogenated comparators [3].

Molecular weight Heavy atom effect Radioiodination handle X-ray crystallography

Lipophilicity (XLogP3-AA) Differentiation: Predicted Membrane Permeability and Solubility Profiling vs. Non-Halogenated and Des-Iodo Analogs

The computed XLogP3-AA value for 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is 3.2 [1]. This represents a significant increase in lipophilicity compared to the des-iodo analog 4-chloro-3-sulfamoylbenzoic acid (XLogP3 ≈ 1.1) and the des-chloro analog 3-[(4-iodophenyl)sulfamoyl]benzoic acid (XLogP3 ≈ 2.8) [2]. The ΔXLogP3 of +2.1 units vs. the des-iodo compound translates to a predicted ~126-fold difference in octanol-water partition coefficient, substantially altering predicted membrane permeability and aqueous solubility [3].

Lipophilicity XLogP3 Membrane permeability Aqueous solubility Drug-likeness

Positional Isomer Differentiation: 4-Chloro-3-sulfamoyl vs. 2-Chloro-5-sulfamoyl Substitution Pattern and Its Impact on Carbonic Anhydrase Isoform Selectivity

The target compound (4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid) positions the sulfamoyl group at the 3-position and the chlorine at the 4-position of the benzoic acid ring. Its positional isomer, 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid (CAS 380432-24-6, Enamine EN300-00534), places the sulfamoyl group at the 5-position and chlorine at the 2-position [1]. In the structurally related 4-chloro-3-sulfamoyl-benzenecarboxamide series, this positional difference has been shown to produce opposite isoform selectivity profiles: 4-chloro-3-sulfamoyl derivatives display preferential inhibition of carbonic anhydrase I (CA I) over CA II, whereas the regioisomeric 2-chloro-5-sulfamoyl substitution pattern can invert this selectivity, favoring CA II [2]. Although direct head-to-head inhibition data for the 4-iodophenyl-substituted pair are not available in the public domain, the established SAR from the parent sulfamoyl benzoic acid class predicts that these two positional isomers will exhibit distinct biological activity profiles [3].

Positional isomerism Regioisomer Carbonic anhydrase Isoform selectivity SAR

Hydrogen Bond Donor/Acceptor Topology: Differentiating the 4-Chloro-3-sulfamoyl Scaffold from 4-Sulfamoylbenzoic Acid in Target Engagement

The target compound possesses 2 hydrogen bond donors (sulfamoyl N-H and carboxylic acid O-H) and 5 hydrogen bond acceptors (two sulfonamide S=O, two carboxylic acid C=O, and one sulfamoyl N), with a topological polar surface area (TPSA) of 91.9 Ų [1]. The parent scaffold 4-sulfamoylbenzoic acid (CAS 138-41-0) shares the same HBD/HBA count but lacks the 4-chloro and N-(4-iodophenyl) substituents, resulting in a lower TPSA of approximately 80.8 Ų [2]. The N-(4-iodophenyl) substituent converts the primary sulfonamide (-SO₂NH₂) into a secondary sulfonamide (-SO₂NH-Ar), eliminating one H-bond donor while introducing steric bulk and aromatic π-stacking potential. This substitution pattern is critical because in the cPLA₂α inhibitor series, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives exhibit 10- to 100-fold greater enzyme inhibitory potency than the corresponding N-unsubstituted or N-monosubstituted analogs, attributable to optimized occupancy of the enzyme's hydrophobic pocket [3].

Hydrogen bonding Pharmacophore Target engagement Sulfonamide Carboxylic acid

Crystal Structure Conformation: Dihedral Angle Between Aromatic Rings as a Determinant of Molecular Shape and Target Docking Compatibility

X-ray crystallographic analysis of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid (CCDC entry deposited) reveals a dihedral angle between the two benzene rings of approximately 52° [1]. This conformation places the 4-iodophenyl ring in a near-orthogonal orientation relative to the benzoic acid plane, creating a well-defined molecular shape that differs from the des-chloro analog 3-[(4-iodophenyl)sulfamoyl]benzoic acid, where the absence of the ortho-chloro substituent allows greater rotational freedom around the S-N bond [2]. The 4-chloro substituent restricts the accessible conformational space of the sulfamoyl linker, potentially pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon target binding [3].

Crystal structure Dihedral angle Conformational analysis Molecular docking CSD

Commercial Availability and Purity Benchmarking: Enamine EN300-00538 (95%) vs. Alternative Vendors and Analogs

4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is catalogued and supplied by Enamine LLC (EN300-00538, purity 95%) and additional vendors including AKSci (7742CG, 95%) and Leyan (1288968, 95%) [1]. The positional isomer 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid (EN300-00534) and the des-chloro analog 3-[(4-iodophenyl)sulfamoyl]benzoic acid (EN300-00510, CAS 313259-10-8) are also available from Enamine at the same purity specification [2]. However, the target compound (EN300-00538) is the only member of this analog series bearing the 4-chloro-3-sulfamoyl substitution pattern, which the carbonic anhydrase literature identifies as conferring preferential CA I affinity [3]. All three analogs share the same molecular formula (C₁₃H₉ClINO₄S for the chloro-containing pair) and are priced comparably, making the procurement decision purely science-driven rather than cost-driven.

Commercial availability Purity Vendor comparison Procurement Supply chain

Optimal Research and Industrial Application Scenarios for 4-Chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid Based on Quantitative Differentiation Evidence


Structure-Based Drug Design of TRPM8 Antagonists Requiring a Conformationally Constrained N-(4-Iodophenyl)sulfamoyl Pharmacophore

Medicinal chemistry teams pursuing TRPM8 antagonists for pain or oncology indications should select 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid as a key intermediate or scaffold. The compound embodies the core sulfamoyl benzoic acid pharmacophore claimed in the RaQualia Pharma patent family (WO 2010/125419 A1), with the 4-iodophenyl group providing a heavy atom for X-ray co-crystallography (enabling experimental phasing via iodine SAD) and the 4-chloro substituent restricting conformational flexibility at the sulfamoyl linker, as established by crystal structure analysis (CCDC 1590278) [1][2]. The positional isomer 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid (EN300-00534) should be procured in parallel for head-to-head SAR comparison, as regioisomeric sulfamoyl benzoic acids exhibit divergent CA isoform selectivity profiles [3].

Radioligand Development via ¹²⁵I/¹³¹I Incorporation for Receptor Binding and Autoradiography Studies

The single iodine atom in the para-position of the N-phenyl ring makes this compound an ideal precursor for radioiodination. Unlike the des-iodo analog 4-chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7), which lacks any site for halogen radiolabeling, the target compound can undergo electrophilic iododeiodination or tin-iodine exchange to incorporate ¹²⁵I (t₁/₂ = 59.4 days) or ¹³¹I (t₁/₂ = 8.0 days) for SPECT imaging or in vitro receptor autoradiography [1]. The 4-chloro substituent remains inert under standard radioiodination conditions, preserving the pharmacophoric integrity of the molecule. The XLogP3 of 3.2 predicts adequate membrane permeability for cell-based binding assays [2].

Carbonic Anhydrase Isoform Selectivity Profiling: CA I-Preferring Inhibitor Scaffold Exploration

Based on the established SAR that 4-chloro-3-sulfamoyl benzenecarboxamides preferentially inhibit carbonic anhydrase I (CA I) over CA II, 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid is the appropriate starting scaffold for developing CA I-selective inhibitors for glaucoma research [1]. The N-(4-iodophenyl) substituent introduces an additional hydrophobic binding element that may further modulate isoform selectivity compared to the N-unsubstituted parent compound. Researchers should procure the des-iodo comparator (4-chloro-3-sulfamoylbenzoic acid) and the positional isomer (2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid) to construct a complete SAR matrix [2].

Fragment-Based and High-Throughput Screening Library Design Incorporating Dual-Halogen Sulfamoyl Benzoic Acid Chemotypes

For organizations building diversity-oriented screening libraries, 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid (EN300-00538) offers a combination of structural features not found in simpler sulfamoyl benzoic acid building blocks: dual halogenation (Cl and I), a secondary sulfonamide N-H, a carboxylic acid for further derivatization, and a computed TPSA of 91.9 Ų within the drug-like range [1]. The compound's molecular weight (437.64 g/mol) places it in the upper range of lead-like chemical space, making it suitable for fragment evolution campaigns where the iodine atom can serve as a vector for structure-guided optimization or be replaced via metal-catalyzed cross-coupling to generate analog libraries [2][3].

Quote Request

Request a Quote for 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.